

Application Notes and Protocols for 2-(4-Methylphenoxy)ethanol in Pharmaceutical Research

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Compound of Interest

Compound Name: **2-(4-Methylphenoxy)ethanol**

Cat. No.: **B085395**

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Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. **2-(4-Methylphenoxy)ethanol** is primarily documented as a fragrance ingredient and its applications in pharmaceutical research are not well-established. The information provided herein is based on available chemical and toxicological data, and by analogy to structurally related compounds. All laboratory work should be conducted with appropriate safety precautions.

Introduction and Overview

2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether belonging to the glycol ether family.^[1] While its primary established use is within the fragrance industry, its chemical structure invites exploration into potential pharmaceutical applications.^{[2][3]} This document provides a comprehensive overview of its known properties and outlines potential, albeit currently theoretical, avenues for its investigation in pharmaceutical research. We will also discuss its relationship to the known centrally acting muscle relaxant, Mephenesin, and provide generalized protocols for handling and preliminary biological assessment.

The molecular structure of **2-(4-Methylphenoxy)ethanol**, featuring a p-tolylloxy group linked to an ethanol moiety, imparts a balance of hydrophilicity and lipophilicity.^[1] This amphiphilic nature is a common characteristic of molecules with pharmaceutical relevance, suggesting

potential roles as solubilizing agents, excipients, or as a scaffold for the synthesis of novel bioactive compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-(4-Methylphenoxy)ethanol** is fundamental for its potential application in pharmaceutical research.

Property	Value	Source
IUPAC Name	2-(4-methylphenoxy)ethanol	[3]
Synonyms	Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol, p-Cresoxyethanol	[1] [3]
Molecular Formula	C ₉ H ₁₂ O ₂	[3]
Molecular Weight	152.19 g/mol	[3]
CAS Number	15149-10-7	[3]
Melting Point	39.43°C (predicted)	[1]
Boiling Point	261.19°C (predicted)	[1]
Water Solubility	9,407 mg/L at 25°C	[1]
log K _{ow}	1.65	[1]

The moderate log K_{ow} value suggests that **2-(4-Methylphenoxy)ethanol** possesses a favorable balance for potential membrane permeability, a key parameter in drug design.[\[1\]](#)

Toxicological Profile: A Foundation for Safe Research

Before any experimental application, a comprehensive understanding of a compound's safety profile is paramount. Toxicological data for **2-(4-Methylphenoxy)ethanol** is primarily available from its assessment as a fragrance ingredient.

Key Toxicological Endpoints:

- Genotoxicity: In vitro studies, including the BlueScreen assay and Ames tests on the related compound 2-phenoxyethanol, have indicated a low genotoxic risk.[1]
- Acute Toxicity: Data on acute toxicity is available for review.[2]
- Skin Sensitization: It is not expected to be a significant skin sensitizer under current declared use levels in fragrances.[4]
- Repeated Dose and Reproductive Toxicity: While direct data is limited, read-across studies from 2-phenoxyethanol suggest a high No Observed Adverse Effect Level (NOAEL).[1]

It is crucial for researchers to consult the primary literature and Safety Data Sheets (SDS) before handling this compound.

Structural Relationship to Mephenesin: A Case for Analog-Based Discovery

A significant area of interest for pharmaceutical researchers is the structural similarity of **2-(4-Methylphenoxy)ethanol** to Mephenesin (3-(2-methylphenoxy)propane-1,2-diol).[5][6]

Mephenesin is a known centrally acting muscle relaxant, though its clinical use is limited due to a short duration of action and a narrow therapeutic index.[5]

The structural analogy provides a rationale for investigating **2-(4-Methylphenoxy)ethanol** and its derivatives as potential modulators of the central nervous system. Mephenesin is thought to act as an NMDA receptor antagonist.[5]

Diagram: Structural Comparison

Caption: Structural relationship between Mephenesin and **2-(4-Methylphenoxy)ethanol**.

Potential Pharmaceutical Applications (Hypothetical)

Based on its chemical properties and structural relationships, several potential applications for **2-(4-Methylphenoxy)ethanol** in pharmaceutical research can be postulated:

- Starting Material for Synthesis: Its structure provides a scaffold for the synthesis of novel compounds. The hydroxyl group can be readily functionalized to create a library of derivatives for screening against various biological targets.
- Excipient in Formulations: Its moderate polarity and good water solubility suggest it could be investigated as a co-solvent or solubilizing agent in drug formulations, particularly for poorly soluble active pharmaceutical ingredients (APIs).^[7] The use of ethanol-containing vesicular systems like ethosomes for enhanced drug delivery is an established concept.^[8]
- Penetration Enhancer in Topical Formulations: Glycol ethers are known to act as penetration enhancers in transdermal drug delivery systems. The properties of **2-(4-Methylphenoxy)ethanol** make it a candidate for investigation in this area.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for the preliminary investigation of **2-(4-Methylphenoxy)ethanol** in a pharmaceutical research setting.

Protocol 1: Synthesis of a Simple Ester Derivative

This protocol describes a general procedure for the esterification of the primary alcohol in **2-(4-Methylphenoxy)ethanol**, a common first step in generating a library of analogs.

Objective: To synthesize an ester derivative of **2-(4-Methylphenoxy)ethanol** for subsequent biological screening.

Materials:

- 2-(4-Methylphenoxy)ethanol**
- Anhydrous dichloromethane (DCM)
- An acyl chloride (e.g., acetyl chloride) or carboxylic acid
- A coupling agent (if using a carboxylic acid, e.g., DCC/DMAP)
- A base (e.g., triethylamine or pyridine)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus
- Column chromatography supplies (silica gel, solvents)

Procedure:

- Dissolve **2-(4-Methylphenoxy)ethanol** (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0°C using an ice bath.
- Slowly add the base (1.2 equivalents) to the solution.
- Add the acyl chloride (1.1 equivalents) dropwise. If using a carboxylic acid, add the acid (1.1 equivalents) and the coupling agent (1.1 equivalents).
- Allow the reaction to warm to room temperature and stir for 4-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterize the final product by NMR and mass spectrometry.

Diagram: Synthetic Workflow

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Caption: General workflow for the synthesis of an ester derivative.

Protocol 2: Preliminary In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the baseline cytotoxicity of **2-(4-Methylphenoxy)ethanol** against a mammalian cell line.

Objective: To determine the concentration range at which **2-(4-Methylphenoxy)ethanol** exhibits cytotoxic effects in vitro.

Materials:

- **2-(4-Methylphenoxy)ethanol**, sterile-filtered
- A mammalian cell line (e.g., HEK293, HeLa)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- A cell viability reagent (e.g., MTT, PrestoBlue)
- 96-well cell culture plates
- CO₂ incubator
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
- Prepare a stock solution of **2-(4-Methylphenoxy)ethanol** in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium.
- Remove the medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate the plate for 24-72 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Directions and Conclusion

While **2-(4-Methylphenoxy)ethanol** does not currently have established applications in pharmaceutical research, its physicochemical properties and structural similarity to known bioactive molecules suggest that it could be a valuable starting point for discovery programs. Future research should focus on:

- Synthesis and screening of a focused library of derivatives: Targeting receptors implicated in the action of Mephenesin would be a logical starting point.
- Systematic evaluation as a pharmaceutical excipient: Studies on its solubilizing capacity, stability enhancement, and compatibility with common APIs are warranted.
- In-depth toxicological studies: A more comprehensive understanding of its safety profile in models relevant to pharmaceutical administration is necessary for any progression.

In conclusion, **2-(4-Methylphenoxy)ethanol** represents a chemical entity with untapped potential in the pharmaceutical sciences. The application notes and protocols provided here offer a foundational framework for initiating such exploratory research.

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